molecular formula C24H20N4O4S2 B2548285 Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 391874-55-8

Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2548285
CAS RN: 391874-55-8
M. Wt: 492.57
InChI Key: METJUFFCIXEBDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that require precise control over reaction conditions and reagent selection. In the case of ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, although not directly synthesized in the provided papers, a related compound, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, was synthesized through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . This process was characterized by various spectroscopic methods, suggesting a detailed and methodical approach to the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior. The paper on the synthesis of the related compound provides insights into the molecular structure through experimental and theoretical studies. The compound was characterized using IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods . Theoretical calculations using Hartree Fock and Density Functional Theory methods were also performed to predict vibrational frequencies and geometric parameters, which were found to be in good agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate.

Chemical Reactions Analysis

The photochemistry of related compounds, such as 2-(1-naphthyl)ethyl benzoates, has been studied to understand their behavior under light exposure . These studies have revealed interesting reactions such as intramolecular electron transfer and cycloaddition, which are influenced by the solvent's polarity and the thermodynamic driving force . The research indicates that the naphthalene fluorescence in these compounds can be quenched, and the rate of this process varies depending on the structure of the compound and the solvent used . This information could be relevant when considering the chemical reactions of ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate under light exposure.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The spectroscopic studies mentioned earlier provide a wealth of information about the physical properties such as bond lengths and angles, which in turn can influence the compound's reactivity, solubility, and stability . The chemical properties can be inferred from the compound's reactivity in photochemical reactions, as demonstrated by the study of 2-(1-naphthyl)ethyl benzoates . These properties are essential for the practical application of the compound in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed methods for synthesizing related compounds with potential biological activities. A method was described for synthesizing ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate, leading to compounds with antitumor and anti-monoamine oxidase activities. This synthesis pathway highlights the compound's relevance in medicinal chemistry research, particularly in exploring new therapeutic agents with antitumor properties (Markosyan et al., 2020).

Antimicrobial Properties

Compounds derived from Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate have been synthesized and evaluated for their antimicrobial efficacy. For example, new quinazolines have been synthesized and tested against various microbial strains, showcasing the compound's potential as a basis for developing new antimicrobial agents (Desai et al., 2007).

Antineoplastic and Antimonoamineoxidase Activity

Further investigation into related compounds has demonstrated antineoplastic and antimonoamineoxidase activity, contributing to the body of knowledge on the therapeutic potential of naphthalene derivatives in treating cancer and neurodegenerative diseases (Markosyan et al., 2010).

Anti-Parkinson's Screening

Novel derivatives of Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate have been synthesized and screened for their potential anti-Parkinson's activity. This research highlights the compound's significance in the development of treatments for neurodegenerative disorders (Gomathy et al., 2012).

Protective Activities Against DNA Damage

Some studies have focused on the compound's derivatives for their protective activities against DNA damage, providing insights into its potential role in cancer prevention and therapy (Abdel-Wahab et al., 2009).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For example, if it shows biological activity, it could be studied as a potential drug. If it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name

ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2/c1-2-32-22(31)16-9-11-19(12-10-16)25-20(29)14-33-24-28-27-23(34-24)26-21(30)18-8-7-15-5-3-4-6-17(15)13-18/h3-13H,2,14H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METJUFFCIXEBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

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